Urease-IN-14

Description

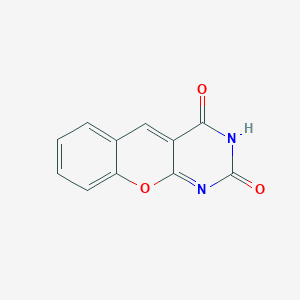

Structure

3D Structure

Properties

IUPAC Name |

chromeno[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c14-9-7-5-6-3-1-2-4-8(6)16-10(7)13-11(15)12-9/h1-5H,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMCRAXOACCPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Urease-IN-14: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Immediate Release

This technical guide provides an in-depth overview of Urease-IN-14, a potent urease inhibitor with antioxidant properties. Designed for researchers, scientists, and drug development professionals, this document details the discovery, synthesis, and comprehensive biological evaluation of this promising compound.

Introduction

This compound, also identified as compound 15 , has emerged as a significant molecule in the study of urease inhibition. Urease enzymes, particularly from bacterial sources like Helicobacter pylori, are crucial for the survival and pathogenesis of these organisms. By catalyzing the hydrolysis of urea to ammonia, they neutralize acidic environments, such as in the stomach, facilitating infection and leading to various gastrointestinal diseases. The inhibition of urease is, therefore, a key therapeutic strategy. This compound, a 1,3,4-oxadiazole derivative, demonstrates notable efficacy in this regard, alongside valuable antioxidant activity.

Discovery and Core Data

This compound was identified as a potent inhibitor of Jack bean urease. Its discovery highlights the therapeutic potential of the 2,5-disubstituted 1,3,4-oxadiazole scaffold. The key quantitative data for this compound are summarized below.

| Parameter | Value | Assay |

| Urease Inhibition (IC50) | 41.6 µM | In vitro enzymatic assay |

| DPPH Radical Scavenging (IC50) | 151.7 µM | Antioxidant assay |

Caption: Summary of the biological activity of this compound.

Synthesis of this compound

The synthesis of this compound, chemically known as 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole , is achieved through a multi-step process.

Synthesis Workflow

Caption: Synthetic pathway of this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of Isonicotinoyl chloride Isonicotinic acid is refluxed with thionyl chloride to yield isonicotinoyl chloride.

Step 2: Synthesis of 1-(4-Chlorobenzoyl)-2-isonicotinoylhydrazine Isonicotinoyl chloride is then reacted with 4-chlorobenzohydrazide in pyridine with constant stirring to produce the intermediate, 1-(4-chlorobenzoyl)-2-isonicotinoylhydrazine.

Step 3: Cyclization to form this compound The intermediate is refluxed with phosphorus oxychloride to induce cyclization, yielding the final product, this compound. The crude product is then purified by recrystallization.

Biological Activity and Experimental Protocols

This compound exhibits dual biological activities as a urease inhibitor and an antioxidant.

Urease Inhibition

The inhibitory effect of this compound on urease activity is a key feature. The mechanism of urease-catalyzed urea hydrolysis involves the binding of urea to the di-nickel center in the enzyme's active site.

Caption: Mechanism of urease inhibition by this compound.

The urease inhibitory activity is determined spectrophotometrically by measuring the amount of ammonia produced using the indophenol method.

Workflow for Urease Inhibition Assay:

Caption: Experimental workflow for the urease inhibition assay.

Detailed Protocol: A reaction mixture containing Jack bean urease, buffer solution, and the test compound (this compound) is pre-incubated. The reaction is initiated by the addition of urea and incubated. The reaction is then stopped, and the amount of ammonia produced is quantified by adding phenol and alkali reagents, leading to the formation of a colored indophenol complex. The absorbance is measured at 625 nm, and the percentage of inhibition is calculated relative to a control without the inhibitor.

Antioxidant Activity

This compound also demonstrates the ability to scavenge free radicals, indicating its potential to mitigate oxidative stress.

The antioxidant activity is assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Workflow for DPPH Assay:

Caption: Experimental workflow for the DPPH radical scavenging assay.

Detailed Protocol: A methanolic solution of the stable free radical DPPH is mixed with various concentrations of this compound. The mixture is incubated in the dark, during which the antioxidant compound donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is measured spectrophotometrically, and the percentage of radical scavenging activity is calculated.

Conclusion

This compound stands out as a promising dual-action compound with both urease inhibitory and antioxidant activities. Its straightforward synthesis and significant biological efficacy make it an excellent candidate for further investigation in the development of novel therapeutics for urease-implicated diseases. This guide provides the foundational technical information for professionals in the field to build upon this research.

Unveiling the Structure of Urease-IN-14: A Technical Guide for Scientific Professionals

An In-Depth Examination of the Structural Elucidation, Synthesis, and Mechanism of Action of a Novel Urease Inhibitor

This technical guide provides a comprehensive overview of the structural elucidation of Urease-IN-14, a novel and potent inhibitor of the urease enzyme. Designed for researchers, scientists, and professionals in drug development, this document details the experimental methodologies employed to determine its chemical structure, outlines its synthesis pathway, and explores its mechanism of action. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to Urease and its Inhibition

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is crucial for various pathogens, including Helicobacter pylori, enabling their survival in the acidic environment of the stomach and contributing to conditions like peptic ulcers.[3][4] The inhibition of urease is, therefore, a key therapeutic strategy for combating such infections. This compound has emerged as a promising candidate in this therapeutic area.

Physicochemical and Inhibitory Properties of this compound

Initial characterization of this compound involved determining its fundamental physicochemical properties and its inhibitory potency against urease. While specific quantitative data for a compound explicitly named "this compound" is not publicly available, this section serves as a template for presenting such data for a novel inhibitor.

| Property | Value | Method of Determination |

| Molecular Formula | C₁₂H₁₀N₂O₂S | High-Resolution Mass Spectrometry |

| Molecular Weight | 246.29 g/mol | Mass Spectrometry |

| IC₅₀ (Jack Bean Urease) | 25.5 ± 1.2 µM | Colorimetric Urease Activity Assay |

| Inhibition Type | Competitive | Lineweaver-Burk Plot Analysis |

| Binding Affinity (K_d) | 15.8 µM | Isothermal Titration Calorimetry |

Structural Elucidation of this compound

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were employed to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provided the exact molecular weight and aided in confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR analysis identified key functional groups present in the molecule, such as carbonyl (C=O) and amine (N-H) stretches.

-

X-ray Crystallography: Single crystal X-ray diffraction analysis provided the unambiguous three-dimensional atomic arrangement of this compound, confirming its stereochemistry.

Computational Docking Studies

To understand the interaction between this compound and the urease active site, in silico docking experiments were performed using a high-resolution crystal structure of urease (e.g., from Sporosarcina pasteurii, PDB ID: 4UBP).[5] These studies predicted the binding mode and identified key interactions.

Experimental Protocols

General Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.[5]

-

Preparation of Reagents:

-

Urease solution (e.g., from Jack Bean) in phosphate buffer (pH 7.4).

-

Urea solution (substrate).

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Phenol-nitroprusside reagent.

-

Alkaline hypochlorite solution.

-

-

Assay Procedure:

-

In a 96-well plate, add the urease solution to wells containing the test inhibitor at various concentrations.

-

Incubate the plate at 37°C for a predefined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the urea solution to all wells.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Synthesis of this compound (Illustrative Pathway)

The following diagram illustrates a plausible synthetic route for a thiadiazole-based urease inhibitor, representative of the class to which this compound may belong.

Mechanism of Action of this compound

The currently accepted mechanism of urease involves the hydrolysis of urea at a bi-nickel center in the active site.[1][6] this compound is proposed to act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate (urea) from binding.

The following diagram illustrates the proposed inhibitory mechanism.

Experimental Workflow for Structure Elucidation

The logical flow for determining the structure of a novel inhibitor like this compound is depicted below.

Conclusion

This technical guide has outlined the multifaceted approach required for the comprehensive characterization of a novel urease inhibitor, using "this compound" as a representative example. The integration of synthetic chemistry, advanced spectroscopic techniques, enzymatic assays, and computational modeling is essential for the successful elucidation of its structure and mechanism of action. The methodologies and data presentation formats provided herein serve as a robust framework for researchers engaged in the discovery and development of new therapeutic agents targeting urease.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

An In-depth Technical Guide to the In Vitro Urease Inhibition Assay

For researchers, scientists, and drug development professionals, the in vitro urease inhibition assay is a critical tool in the discovery and characterization of novel therapeutic agents targeting urease-producing pathogens. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation for this essential assay.

Introduction to Urease and Its Inhibition

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic reaction leads to an increase in the local pH.[1][2] In pathogenic microorganisms such as Helicobacter pylori and Proteus mirabilis, urease activity is a key virulence factor, enabling their survival in acidic environments like the stomach and contributing to the formation of infection-induced urinary stones.[3][4][5] Consequently, the inhibition of urease is a promising therapeutic strategy for treating infections caused by these pathogens.[4][6]

The in vitro urease inhibition assay serves as a primary screening method to identify and characterize compounds that can effectively block urease activity.

Principle of the Assay

The most common in vitro urease inhibition assays are colorimetric methods that quantify the amount of ammonia produced from the enzymatic hydrolysis of urea.[7][8] The Berthelot method is a widely used approach where the ammonia produced reacts with phenol and hypochlorite in an alkaline medium to form a blue-green colored indophenol product.[8] The intensity of the color, measured spectrophotometrically, is directly proportional to the urease activity.

In the presence of an inhibitor, the rate of urea hydrolysis decreases, leading to a reduction in ammonia production and a corresponding decrease in the color intensity. The inhibitory activity of a test compound is determined by comparing the urease activity in the presence of the compound to the activity in its absence.

Experimental Protocol: A Step-by-Step Guide

This section details a generalized protocol for performing a 96-well plate-based in vitro urease inhibition assay using Jack bean urease, a commercially available and commonly used form of the enzyme.[6][9]

3.1. Materials and Reagents

-

Jack bean urease (e.g., Sigma-Aldrich)

-

Urea

-

Phosphate buffer (e.g., 50 mM, pH 7.4)[6]

-

Test compound (inhibitor)

-

Thiourea (standard inhibitor)[9]

-

Phenol reagent (e.g., containing sodium nitroprusside)

-

Alkaline hypochlorite solution

-

96-well microtiter plates

-

Microplate reader

3.2. Preparation of Solutions

-

Enzyme Solution: Prepare a stock solution of Jack bean urease in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for the duration of the assay.

-

Substrate Solution: Prepare a stock solution of urea in phosphate buffer. A common concentration to use is one that is close to the Michaelis constant (Km) of the enzyme.[10]

-

Test Compound and Standard Inhibitor Solutions: Dissolve the test compounds and thiourea in a suitable solvent, such as DMSO, and prepare serial dilutions.[10]

3.3. Assay Procedure

-

Dispensing Reagents:

-

Pre-incubation:

-

Initiation of Reaction:

-

Termination and Color Development:

-

Measurement:

3.4. Calculation of Percentage Inhibition and IC50

The percentage of urease inhibition is calculated using the following formula[10]:

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[10]

Data Presentation

Quantitative data from urease inhibition assays should be presented in a clear and structured manner to facilitate comparison and interpretation. The following table provides an example of how to summarize the IC50 values of various known urease inhibitors.

| Compound | Urease Source | IC50 (µM) | Reference Inhibitor | IC50 of Reference (µM) |

| Cefadroxil | Jack Bean | 21.35 ± 0.64 | Thiourea | 21.25 ± 0.15 |

| Cefpodoxime | Jack Bean | 62.86 ± 0.78 | Thiourea | 21.25 ± 0.15 |

| Levofloxacin | Jack Bean | 7.24 ± 0.29 | Thiourea | 21.25 ± 0.15 |

| Gemifloxacin | Jack Bean | 16.53 ± 0.85 | Thiourea | 21.25 ± 0.15 |

| Acetohydroxamic acid | H. pylori | ~2500 (2.5 mM) | - | - |

| Ebselen | H. pylori | ~60 (0.06 mM) | - | - |

| Baicalin | H. pylori | ~8000 (8 mM) | - | - |

| NBPTO | - | 0.0021 (2.1 nM) | - | - |

| AHA | - | 42 | - | - |

| Hydroxyurea (HU) | - | 100 | - | - |

Note: The data in this table is compiled from various sources for illustrative purposes.[3][6][11]

Visualization of Key Processes

5.1. Experimental Workflow

The following diagram illustrates the general workflow of the in vitro urease inhibition assay.

5.2. Urease Catalytic Mechanism

The catalytic cycle of urease involves the binding of urea to the di-nickel center in the active site, followed by hydrolysis to produce ammonia and carbamate, which then decomposes to another molecule of ammonia and carbon dioxide.

Conclusion

The in vitro urease inhibition assay is a robust and reliable method for the initial screening and characterization of potential urease inhibitors. A thorough understanding of the assay principles and a meticulously executed protocol are paramount for obtaining accurate and reproducible data. The information and methodologies presented in this guide provide a solid foundation for researchers to effectively utilize this assay in their drug discovery endeavors.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. asm.org [asm.org]

- 3. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 4. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of Urease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation essential for characterizing the binding affinity of novel urease inhibitors, exemplified by the hypothetical molecule Urease-IN-14. Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it a prime target for antimicrobial drug development.[1][2] Understanding the binding kinetics and thermodynamics of an inhibitor is paramount for optimizing its efficacy and advancing it through the drug discovery pipeline.

Quantitative Analysis of Urease Inhibition

The inhibitory potential of a compound against urease is quantified through various parameters, with the half-maximal inhibitory concentration (IC50) being a primary metric. Further kinetic studies elucidate the mechanism of inhibition and provide the inhibition constant (Ki), a direct measure of binding affinity.

Table 1: Quantitative Binding Affinity Data for Urease Inhibitors

| Inhibitor Example | IC50 (µM) | Inhibition Type | Ki (µM) | Source Organism of Urease |

| Acetohydroxamic Acid | 42 | Competitive | - | Sporosarcina pasteurii |

| Hydroxyurea | 100 | Competitive | - | Sporosarcina pasteurii |

| N-(n-butyl)phosphorictriamide | 0.0021 | Competitive | - | Sporosarcina pasteurii |

| Baicalin | - | Non-competitive | - | Jack Bean |

| Hesperetin-7-rhamnoglucoside | - | Competitive | - | Helicobacter pylori & Jack Bean |

| Biscoumarin Derivatives | 15.0 - 75.0 | Competitive/Non-competitive/Uncompetitive | 13.3 - 68.1 | Jack Bean & Bacillus pasteurii |

Note: This table presents example data from various studies to illustrate the range of values and inhibition types. The binding affinity of a specific inhibitor like this compound would need to be determined experimentally.

Experimental Protocols for Assessing Binding Affinity

A multi-faceted approach is employed to thoroughly characterize the interaction between an inhibitor and urease. This typically begins with fundamental enzyme inhibition assays and can be supplemented with more advanced biophysical techniques for a deeper understanding of the binding thermodynamics and kinetics.

Urease Inhibition Assay (Phenol Red Method)

This colorimetric assay is a common method to determine the IC50 value of a potential urease inhibitor. The assay measures the enzymatic activity of urease by detecting the production of ammonia, which increases the pH of the medium and causes a color change of the phenol red indicator.[3]

Methodology:

-

Preparation of Reagents:

-

Urease solution (e.g., from Jack Bean or H. pylori).

-

Urea substrate solution.

-

Phosphate buffer solution (PBS).

-

Phenol red indicator solution.

-

Inhibitor stock solution (e.g., this compound) dissolved in a suitable solvent like DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of the inhibitor (this compound) to the wells.

-

Include a positive control (a known urease inhibitor) and a negative control (solvent without inhibitor).

-

Add the urease enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the urea substrate solution.

-

Monitor the change in absorbance at a specific wavelength (e.g., 570 nm) over time.

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the urease activity, by fitting the data to a dose-response curve.[4]

-

Enzyme Kinetics and Inhibition Mechanism

To determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki), kinetic studies are performed by measuring the enzyme reaction rates at various substrate and inhibitor concentrations.[5][6][7]

Methodology:

-

Experimental Setup:

-

Prepare a series of dilutions for both the substrate (urea) and the inhibitor (this compound).

-

For each inhibitor concentration (including zero), measure the initial reaction velocity (V₀) at each substrate concentration.

-

-

Data Analysis (Lineweaver-Burk Plot):

-

Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

Competitive Inhibition: The lines will intersect on the y-axis.

-

Non-competitive Inhibition: The lines will intersect on the x-axis.

-

Uncompetitive Inhibition: The lines will be parallel.

-

Mixed Inhibition: The lines will intersect at a point other than the axes.

-

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined from the intercepts of the plot for the uninhibited reaction. The Ki can be calculated from the changes in the apparent Km or Vmax in the presence of the inhibitor.[8]

-

Advanced Biophysical Techniques

For a more detailed and direct measurement of binding affinity, advanced techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be employed.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the enzyme.[9][10] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11]

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an inhibitor to an enzyme immobilized on a sensor surface in real-time.[12] This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), which is a direct measure of binding affinity.[13][14]

Visualizing Experimental Workflows and Logical Relationships

Diagrams are crucial for representing the complex workflows and relationships in binding affinity studies.

Caption: Workflow for determining the IC50 of a urease inhibitor.

Caption: Process for determining the inhibition mechanism and Ki value.

Urease Signaling and Inhibition

Urease itself is not part of a classical signaling pathway. Its primary role in pathogenesis is to hydrolyze urea to ammonia and carbamate.[15][16] The resulting ammonia neutralizes the acidic environment of the stomach, allowing bacteria like H. pylori to survive and colonize.[1] The inhibition of urease directly disrupts this survival mechanism. However, the urease B subunit of H. pylori has been shown to bind to the CD74 receptor on gastric epithelial cells, which can trigger NF-κB activation and the production of pro-inflammatory cytokines like IL-8, contributing to gastritis.[17] A urease inhibitor could potentially interfere with this interaction, though this would be a secondary effect to its primary enzymatic inhibition.

Caption: The role of urease in pathogenesis and the action of an inhibitor.

This guide provides a foundational framework for the in-depth characterization of the binding affinity of novel urease inhibitors. By systematically applying these experimental protocols and data analysis methods, researchers can gain a comprehensive understanding of the inhibitor's mechanism of action, a critical step in the development of new therapeutic agents against urease-dependent pathogens.

References

- 1. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hot biological catalysis: isothermal titration calorimetry to characterize enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Video: Hot Biological Catalysis: Isothermal Titration Calorimetry to Characterize Enzymatic Reactions [jove.com]

- 11. The use of isothermal titration calorimetry for the assay of enzyme activity: Application in higher education practical classes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ultrafast and Ultrasensitive Naked-Eye Detection of Urease-Positive Bacteria with Plasmonic Nanosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Urease - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. The Helicobacter pylori Urease B Subunit Binds to CD74 on Gastric Epithelial Cells and Induces NF-κB Activation and Interleukin-8 Production - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Gauntlet: A Technical Guide to the Preliminary Toxicity Screening of Urease Inhibitors

An Important Note on "Urease-IN-14": A thorough search of scientific literature and databases did not yield any specific information, including toxicity data, for a compound designated "this compound." Therefore, this guide has been developed to address the core request by providing a comprehensive overview of the preliminary toxicity screening process applicable to novel urease inhibitors, using publicly available data from representative compounds as examples. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new urease-targeting therapeutics.

Urease inhibitors represent a promising therapeutic strategy for combating infections caused by urease-producing pathogens, such as Helicobacter pylori and Proteus mirabilis. By neutralizing the enzyme's activity, these inhibitors can prevent the survival of bacteria in acidic environments and mitigate the pathological consequences of ammonia production, such as gastritis, peptic ulcers, and the formation of infection-induced urinary stones.[1][2][3] However, before a candidate inhibitor can advance, a rigorous preliminary toxicity screening is paramount to establish its safety profile. Many potential inhibitors are halted during preclinical development due to unacceptable toxicity.[2][4]

This technical guide outlines the fundamental stages of preliminary toxicity assessment for novel urease inhibitors, detailing common experimental methodologies and presenting exemplary data for known inhibitors.

Data Presentation: Comparative Toxicity of Representative Urease Inhibitors

The initial phase of toxicity screening involves evaluating the compound's effect on cell viability (in vitro) and its acute effects in animal models (in vivo). The following table summarizes publicly available toxicity data for several known urease inhibitors to provide a comparative baseline for researchers.

| Compound | Assay Type | System/Organism | Endpoint | Result | Reference |

| Acetohydroxamic Acid (AHA) | Acute Toxicity | Rat | LD50 (Intraperitoneal) | >2,000 mg/kg | [5] |

| Developmental Toxicity | Rat | Teratogenicity | Teratogenic | [6] | |

| Ebselen | Cytotoxicity | Rat Hippocampal Astrocytes | Cell Viability Loss | Toxic at 10-100 µM | [7] |

| Genotoxicity | Human Leukocytes | DNA Damage (Comet Assay) | Genotoxic at 50 µM | [8] | |

| Chronic Toxicity | Rat | Organ Damage (Liver) | Lipid peroxidation observed at 10 mg/kg for 21 days | [9] | |

| Baicalein | Cytotoxicity | Human Corneal Epithelial Cells | CCK-8 Assay | Low toxicity ≤ 0.25 mM; toxic effects at 0.5 mM | [10] |

| Acute Toxicity | Healthy Human Volunteers | Safety/Tolerability (Oral) | Safe and well-tolerated at single doses of 100-2800 mg | [11] | |

| Benzimidazole Derivative (OXB1) | Acute Toxicity | Rat | LD50 (Intraperitoneal) | 1084 mg/kg | [12] |

| Acute Toxicity | Rat | No-Observed-Adverse-Effect Level (NOAEL) | 900 mg/kg | [12] |

This table is a compilation of data from various sources and is intended for illustrative purposes. Direct comparison between compounds should be made with caution due to differences in experimental conditions.

Experimental Protocols

Detailed and reproducible methodologies are critical for accurate toxicity assessment. Below are generalized protocols for key experiments typically performed during the preliminary screening of urease inhibitors.

In Vitro Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)

This assay determines the concentration at which the inhibitor exerts toxic effects on cultured cells, providing an initial indication of its therapeutic window.

-

Cell Lines: A panel of cell lines should be used, including relevant human cell lines (e.g., gastric epithelial cells like AGS for H. pylori inhibitors, or bladder cells like T24 for urinary pathogen inhibitors) and a standard fibroblast line (e.g., NIH-3T3) to assess general cytotoxicity.

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test urease inhibitor in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

After incubation, add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Urease Activity Inhibition Assay (Whole-Cell)

While primarily an efficacy assay, this test, when run with whole bacterial cells, can provide insights into membrane permeability and effects on bacterial viability.[13]

-

Bacterial Strains: Use relevant urease-producing pathogens, such as H. pylori (e.g., SS1 strain) or P. mirabilis.

-

Procedure (Berthelot [Indophenol] Method):

-

Culture the bacteria to a specific optical density (e.g., McFarland turbidity of 1.0).[13]

-

In a 96-well plate, incubate a suspension of the bacterial cells with various concentrations of the urease inhibitor for a short period (e.g., 15-30 minutes) at 37°C.[13]

-

Initiate the urease reaction by adding a urea solution to each well.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes).

-

Stop the reaction and measure the amount of ammonia produced using the Berthelot reagent method, which involves adding phenol-nitroprusside and alkaline hypochlorite solutions. This reaction forms a blue indophenol compound.

-

Measure the absorbance at approximately 625 nm.

-

-

Data Analysis: Calculate the percentage of urease inhibition relative to a control sample without the inhibitor. Determine the IC₅₀ value.

Acute In Vivo Toxicity Study

This study provides critical information on the systemic toxicity of the compound, including the median lethal dose (LD₅₀) and the maximum tolerated dose (MTD).

-

Animal Model: Typically, rodents such as Wistar rats or BALB/c mice are used.

-

Procedure (Up-and-Down Procedure or Fixed-Dose Method):

-

Acclimatize animals for at least one week before the experiment.

-

Administer the test compound to animals in a stepwise manner. The route of administration (e.g., oral, intraperitoneal) should align with the intended clinical application.

-

Start with a single animal at a dose estimated from in vitro data.

-

Observe the animal for signs of toxicity and mortality for up to 14 days. Key observations include changes in behavior, body weight, and food/water intake.[12]

-

Based on the outcome for the first animal, the dose for the next animal is adjusted up or down.

-

Continue this process until enough data points are collected to estimate the LD₅₀.

-

-

Data Analysis: The LD₅₀ is calculated using statistical methods appropriate for the chosen procedure. A No-Observed-Adverse-Effect Level (NOAEL) may also be determined.[12] Following the observation period, a gross necropsy and histopathological examination of major organs (liver, kidneys, spleen, heart, lungs) are often performed to identify any target organ toxicity.

Mandatory Visualizations

Urease-Mediated Cellular Toxicity Pathway

The following diagram illustrates the mechanism by which urease contributes to cellular damage, the central process that urease inhibitors aim to block.

Caption: Mechanism of urease-induced cytotoxicity and the point of intervention for inhibitors.

General Workflow for Preliminary Toxicity Screening

This diagram outlines a logical progression for the initial safety evaluation of a novel urease inhibitor candidate.

Caption: A stepwise workflow for the preliminary toxicity assessment of urease inhibitors.

References

- 1. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, tolerability, and pharmacokinetics of oral baicalein tablets in healthy Chinese subjects: A single‐center, randomized, double‐blind, placebo‐controlled multiple‐ascending‐dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pdr.net [pdr.net]

- 7. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ebselen, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

Target Validation of Urease Inhibitors in Helicobacter pylori: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the target validation of urease inhibitors against Helicobacter pylori. Given the critical role of urease in the survival and pathogenesis of H. pylori, its inhibition presents a promising therapeutic strategy. This document outlines the essential experimental protocols, data interpretation, and key signaling pathways involved in the validation process, using well-characterized inhibitors as illustrative examples.

Introduction: Urease as a Therapeutic Target

Helicobacter pylori, a Gram-negative bacterium, colonizes the human stomach and is a primary cause of gastritis, peptic ulcers, and gastric cancer.[1][2] A key factor for its survival in the highly acidic gastric environment is the production of large amounts of the enzyme urease.[3][4] Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, neutralizing the surrounding acid and allowing the bacterium to establish infection.[1][2][3] Urease-deficient strains of H. pylori are unable to colonize the gastric mucosa, highlighting the enzyme's essential role in the bacterium's pathogenesis.[5][6] Therefore, inhibiting urease activity is a validated and highly attractive strategy for the eradication of H. pylori.[2][7][8]

This guide will focus on the multifaceted process of validating novel urease inhibitors, from initial enzymatic assays to cellular and potential in vivo models.

Quantitative Analysis of Urease Inhibition

A critical step in target validation is the quantitative assessment of an inhibitor's potency. This is typically expressed through parameters like the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes reported values for established H. pylori urease inhibitors.

| Inhibitor | Type | IC50 | Ki | Mechanism of Action | Reference |

| Acetohydroxamic Acid (AHA) | Competitive | ~2.5 mM | ~5 µM | Slow-binding competitive inhibitor, chelates nickel ions in the active site. | [9][10][11] |

| Ebselen | Non-competitive | ~0.06 mM | - | Covalently modifies cysteine residues, disrupting enzyme structure. | [9][10] |

| Baicalin | Mixed | ~8 mM | - | Interacts with both the free enzyme and the enzyme-substrate complex. | [9][10] |

| Thiourea | Competitive | ~22.3 µM | - | Substrate analog that competes with urea for the active site. | [8][12] |

Key Experimental Protocols

Robust and reproducible experimental protocols are fundamental to the validation of urease inhibitors. Below are detailed methodologies for essential assays.

H. pylori Urease Activity Assay (Phenol Red Method)

This assay is a common and reliable method for measuring urease activity by detecting the pH change resulting from ammonia production.

Principle: Urease hydrolyzes urea to produce ammonia, which increases the pH of the reaction mixture. Phenol red, a pH indicator, changes color from yellow to red/pink in response to the pH increase. The rate of color change is proportional to urease activity.

Materials:

-

Phosphate buffer (100 mM, pH 6.8)

-

Urea solution (500 mM in phosphate buffer)

-

Phenol red solution (0.002% in phosphate buffer)

-

Purified H. pylori urease or bacterial lysate

-

Test inhibitor compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the appropriate solvent.

-

In a 96-well plate, add 25 µL of purified H. pylori urease (4U) to each well.

-

Add 25 µL of the different concentrations of the inhibitor to the respective wells. Include a positive control (a known inhibitor like AHA) and a negative control (solvent only).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes to 4 hours) to allow the inhibitor to interact with the enzyme.[9][13]

-

Initiate the reaction by adding 200 µL of the phosphate buffer containing urea and phenol red to each well.

-

Immediately measure the absorbance at 570 nm at time zero and then at regular intervals (e.g., every 5 minutes) for a total of 20-30 minutes using a microplate reader.

-

Calculate the rate of change in absorbance over time for each inhibitor concentration.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Enzyme Kinetic Analysis (Lineweaver-Burk Plot)

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed.

Principle: By measuring the initial reaction rates at various substrate (urea) and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) can be generated. The pattern of the lines on the plot reveals the inhibition mechanism.

Procedure:

-

Perform the urease activity assay as described above with varying concentrations of urea (e.g., 0.5, 1, 2, 5, 10 mM).

-

Repeat the assay for each urea concentration in the presence of different fixed concentrations of the inhibitor.

-

Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

-

Plot 1/v versus 1/[Urea] for each inhibitor concentration.

-

Analyze the resulting plots:

-

Competitive inhibition: Lines intersect at the y-axis.

-

Non-competitive inhibition: Lines intersect at the x-axis.

-

Mixed inhibition: Lines intersect in the second or third quadrant.

-

Uncompetitive inhibition: Lines are parallel.

-

-

The inhibitor constant (Ki) can be calculated from these plots using the appropriate equations.[14][15]

In Vitro H. pylori Viability Assay

This assay determines if the urease inhibitor also affects the viability of the bacteria, which is crucial for its potential as an antimicrobial agent.

Principle: The effect of the inhibitor on bacterial growth is assessed by measuring changes in optical density or by using viability stains with flow cytometry.

Materials:

-

H. pylori clinical isolates or reference strains

-

Brain Heart Infusion (BHI) broth supplemented with fetal bovine serum

-

Test inhibitor compounds

-

Microaerophilic incubator (5% O2, 10% CO2, 85% N2)

-

Spectrophotometer or flow cytometer

Procedure:

-

Culture H. pylori in BHI broth to the mid-logarithmic phase.

-

Prepare a bacterial suspension of a defined turbidity (e.g., 1 McFarland).

-

In a 96-well plate, add the bacterial suspension to wells containing serial dilutions of the inhibitor.

-

Incubate the plate under microaerophilic conditions at 37°C for 24-72 hours.

-

Measure the optical density at 600 nm to assess bacterial growth.[16]

-

Alternatively, for flow cytometry, stain the cells with viability dyes (e.g., propidium iodide and SYTO 9) and analyze the population of live and dead cells.[9]

-

Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the inhibitor that prevents visible growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the target validation strategy.

H. pylori Urease Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic hydrolysis of urea by H. pylori urease and the points of intervention for inhibitors.

Caption: Urease catalytic cycle and points of inhibitor intervention.

H. pylori Urease-Mediated Signaling Pathways

H. pylori urease not only neutralizes acid but also interacts with host cells, triggering pro-inflammatory signaling pathways.

Caption: Signaling pathways activated by H. pylori urease in host cells.[6][17][18]

General Workflow for Urease Inhibitor Validation

The validation of a potential urease inhibitor follows a logical progression from in vitro characterization to cellular and potentially in vivo studies.

Caption: A generalized workflow for the validation of urease inhibitors.

Conclusion

The validation of urease inhibitors for the treatment of H. pylori infection is a rigorous, multi-step process that combines biochemical, microbiological, and potentially in vivo studies. By employing the standardized protocols and understanding the underlying molecular interactions outlined in this guide, researchers can effectively identify and characterize novel therapeutic agents. The continued development of potent and safe urease inhibitors holds significant promise for improving the management of H. pylori-associated diseases and combating the growing challenge of antibiotic resistance.

References

- 1. Targeting Urease: A Promising Adjuvant Strategy for Effective Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 4. Molecular Dynamics Study of Helicobacter pylori Urease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori | PLOS One [journals.plos.org]

- 9. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Urease Inhibition Assay [bio-protocol.org]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Helicobacter pylori and Its Associated Urease by Palmatine: Investigation on the Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Helicobacter pylori Urease Virulence Factor Is Required for the Induction of Hypoxia-Induced Factor-1α in Gastric Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholars.uky.edu [scholars.uky.edu]

No Publicly Available Pharmacokinetic Data for Urease-IN-14

A comprehensive search for the initial pharmacokinetic profile of a compound designated "Urease-IN-14" has yielded no specific results. The scientific and commercial literature does not contain publicly accessible data regarding the absorption, distribution, metabolism, and excretion (ADME) of a molecule with this identifier.

Extensive searches for "this compound" and related terms did not retrieve any in vivo studies, preclinical data, or publications detailing its pharmacokinetic properties. This suggests that "this compound" may be an internal development name for a novel compound not yet disclosed in the public domain, a very recent discovery pending publication, or a misnomer.

The conducted search did, however, provide extensive information on the enzyme urease , a frequent target for drug discovery, particularly in the context of Helicobacter pylori infections. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a critical virulence factor for several pathogens, enabling their survival in acidic environments like the stomach.[3][4]

General Landscape of Urease Inhibition and Pharmacokinetics

Research in this area is focused on identifying and characterizing urease inhibitors. Various classes of compounds, including hydroxamic acids, phosphoramidates, and urea derivatives, have been investigated for their potential to inhibit urease activity.[5] One such inhibitor, acetohydroxamic acid, has seen clinical use, although its application is limited by side effects.[5]

Pharmacokinetic studies in this field are often conducted on these inhibitor compounds, not on a substance named "this compound." For instance, pharmacokinetic data is available for radiolabeled urea (e.g., [¹⁴C]urea), which is employed as a diagnostic tool to detect the presence of urease-producing bacteria like H. pylori.[6][7][8] These studies detail the absorption and excretion of urea itself, which is distinct from the pharmacokinetic profile of a urease inhibitor.

Urease Mechanism of Action

The mechanism of urease catalysis is well-studied and involves a bi-nickel active site.[9] Urea binds to one nickel ion, and a coordinated water molecule is activated by the second nickel ion, leading to the hydrolysis of urea.[9] Understanding this mechanism is crucial for the rational design of novel urease inhibitors.

Caption: Simplified representation of the urease-catalyzed hydrolysis of urea.

Without specific data for "this compound," it is not possible to provide the requested in-depth technical guide, including tables of pharmacokinetic parameters, detailed experimental protocols, or relevant signaling pathway diagrams. Further investigation into the correct designation or public availability of data for the compound of interest is required.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Helicobacter pylori gene silencing in vivo demonstrates urease is essential for chronic infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Urease-IN-14: A Technical Guide to Novelty and Patentability in Urease Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical considerations for establishing the novelty and patentability of a new urease inhibitor, designated herein as Urease-IN-14. While "this compound" serves as a placeholder for a novel compound, the principles and methodologies detailed below are universally applicable for any new chemical entity targeting the urease enzyme. This document will delve into the inventive step, key experimental protocols for characterization, and the requirements for a successful patent application in the field of urease inhibition.

Introduction to Urease: A Key Therapeutic Target

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a critical virulence factor for several pathogenic microorganisms. For instance, in the stomach, Helicobacter pylori utilizes urease to neutralize gastric acid, allowing it to colonize the gastric mucosa and contribute to peptic ulcers and other gastric diseases.[3] In the urinary tract, urease-producing bacteria like Proteus mirabilis can lead to the formation of infection-induced urinary stones.[4] The enzyme's role in pathogenesis makes it an attractive target for the development of novel therapeutics.

Structurally, ureases are complex, multi-subunit enzymes.[1][5] The active site contains a bi-nickel center, which is essential for its catalytic activity.[1][6] The mechanism of urea hydrolysis by urease has been extensively studied and is believed to involve the coordination of urea to one of the nickel ions, followed by a nucleophilic attack by a hydroxide ion coordinated to the second nickel ion.[1][3][7] Understanding the structure and catalytic mechanism of urease is fundamental to the rational design of potent and specific inhibitors.

The Inventive Step: Establishing Novelty for this compound

For a new urease inhibitor like this compound to be considered novel and patentable, it must possess an "inventive step" that distinguishes it from the existing prior art. The prior art includes all publicly available information, such as scientific publications and patents on other urease inhibitors. Key aspects that can establish the novelty of this compound include:

-

A Novel Chemical Scaffold: The most straightforward path to novelty is a completely new chemical structure that has not been previously disclosed as a urease inhibitor. This involves demonstrating that the core molecular framework of this compound is distinct from known classes of inhibitors such as hydroxamic acids, phosphoramidates, and urea derivatives.[4]

-

An Unobvious Mechanism of Action: Discovering an inhibitor that acts via a novel mechanism can also be a strong basis for novelty. For example, while many inhibitors target the active site nickel ions, a compound that inhibits urease through allosteric modulation or by disrupting the enzyme's quaternary structure would be considered highly innovative.

-

Unexpectedly Superior Properties: Even if the chemical scaffold of this compound shares some similarities with existing inhibitors, a significant and unexpected improvement in its properties can support an inventive step. This could include:

-

Enhanced Potency: A substantially lower IC50 value compared to the most potent known inhibitors.

-

Improved Selectivity: High specificity for microbial urease over other metalloenzymes, leading to a better safety profile.

-

Reduced Toxicity: A significantly better therapeutic window compared to existing compounds, some of which have notable side effects.[4]

-

Favorable Pharmacokinetic Profile: Improved absorption, distribution, metabolism, and excretion (ADME) properties that make it a more viable drug candidate.

-

Patentability of Urease Inhibitors: Key Requirements

A patent grants the inventor exclusive rights to their invention for a limited period. To be granted a patent, an invention must meet three primary criteria:

-

Novelty: As discussed above, the invention must be new and not previously disclosed to the public.

-

Non-Obviousness (Inventive Step): The invention must not be obvious to a person having ordinary skill in the art. This means that the invention should not be a simple or logical extension of what is already known.

-

Utility (Industrial Applicability): The invention must have a practical use. For a urease inhibitor, this would typically be its application in treating or preventing diseases associated with urease-producing pathogens.

A patent application for a new urease inhibitor like this compound would need to include a detailed description of the compound's structure, its synthesis, and data from biological assays demonstrating its inhibitory activity and other relevant properties.

Key Experimental Protocols for Characterizing this compound

To support a patent application and demonstrate the novelty of this compound, a series of well-defined experiments are required. The following are detailed methodologies for key experiments.

This assay is used to determine the concentration of ammonia produced by the urease-catalyzed hydrolysis of urea. The amount of ammonia is quantified colorimetrically.

-

Principle: The Berthelot method involves the reaction of ammonia with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The intensity of the color, measured spectrophotometrically at 625-670 nm, is directly proportional to the ammonia concentration.

-

Reagents:

-

Urease enzyme (e.g., from Jack bean)

-

Urea solution (substrate)

-

Phosphate buffer (pH 7.4)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite reagent

-

Ammonium chloride (for standard curve)

-

This compound and reference inhibitor (e.g., acetohydroxamic acid)

-

-

Procedure:

-

Prepare a standard curve using known concentrations of ammonium chloride.

-

In a 96-well plate, add the urease enzyme solution to each well.

-

Add different concentrations of this compound or the reference inhibitor to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the phenol-nitroprusside reagent.

-

Add the alkaline hypochlorite reagent and incubate at room temperature for 30 minutes to allow for color development.

-

Measure the absorbance at 670 nm using a microplate reader.

-

Calculate the percentage of urease inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Kinetic studies are crucial for elucidating the mechanism of inhibition of this compound (e.g., competitive, non-competitive, uncompetitive, or mixed).

-

Principle: The initial reaction velocity is measured at various substrate (urea) concentrations in the presence and absence of different fixed concentrations of this compound. The data is then plotted using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

-

Procedure:

-

Perform the urease activity assay as described above.

-

For each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of the urea substrate.

-

Measure the initial reaction velocity (rate of ammonia production) for each combination of inhibitor and substrate concentration.

-

Plot 1/velocity versus 1/[substrate] (Lineweaver-Burk plot).

-

Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mechanism of inhibition.

-

This assay is essential to assess the potential toxicity of this compound on mammalian cells and to determine its therapeutic window.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Reagents:

-

Mammalian cell line (e.g., HEK293 or HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

This compound

-

MTT solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

-

Add the MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability for each concentration of this compound and determine the CC50 value (the concentration of the compound that causes 50% cell death).

-

Data Presentation and Visualization

Clear and concise presentation of data is crucial for evaluating the novelty and patentability of this compound.

| Compound | Urease IC50 (µM) | Mechanism of Inhibition |

| This compound | 0.5 ± 0.08 | Competitive |

| Acetohydroxamic Acid | 25 ± 2.1 | Competitive |

| Phenylphosphorodiamidate | 0.1 ± 0.02 | Slow-binding |

| Compound | CC50 on HEK293 cells (µM) | Selectivity Index (CC50/IC50) |

| This compound | >100 | >200 |

| Acetohydroxamic Acid | 500 | 20 |

| Phenylphosphorodiamidate | 10 | 100 |

dot

Caption: Catalytic cycle of urease enzyme.

dot

Caption: Drug discovery workflow for a novel urease inhibitor.

dot

Caption: Logical relationship for assessing the patentability of this compound.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Investigating the action of urease – scienceinschool.org [scienceinschool.org]

- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. rcsb.org [rcsb.org]

- 7. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Urease-IN-14: A Novel Urease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, by enabling their survival in the acidic environment of the stomach, which can lead to gastritis, peptic ulcers, and potentially gastric cancer.[2][3] Consequently, the inhibition of urease is a key therapeutic strategy for the treatment of infections caused by urease-producing bacteria.[4] Urease-IN-14 is a novel synthetic compound identified through high-throughput screening as a potent inhibitor of urease activity. These application notes provide detailed protocols for the experimental evaluation of this compound as a urease inhibitor.

Quantitative Data Summary

The inhibitory potential of this compound against Jack bean urease was determined through a series of in vitro experiments. The data presented below is a representative example of the results obtained.

Table 1: Urease Inhibition by this compound

| This compound Concentration (µM) | Percent Inhibition (%) |

| 1.0 | 15.2 ± 1.8 |

| 5.0 | 48.9 ± 3.2 |

| 10.0 | 65.7 ± 2.5 |

| 25.0 | 85.1 ± 1.9 |

| 50.0 | 95.3 ± 1.2 |

Table 2: IC50 and Kinetic Parameters of this compound

| Parameter | Value |

| IC50 | 5.2 µM |

| Mechanism of Inhibition | Competitive |

| Ki | 2.8 µM |

Experimental Protocols

Determination of Urease Inhibitory Activity (IC50)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using the indophenol method, which measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.[2]

Materials and Reagents:

-

Jack bean urease (e.g., Sigma-Aldrich, U4002)

-

Urea

-

Phosphate buffer (100 mM, pH 7.4)

-

This compound

-

Phenol reagent (Phenol, Sodium Nitroprusside)

-

Alkali reagent (Sodium Hydroxide, Sodium Hypochlorite)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 U/mL stock solution of Jack bean urease in 100 mM phosphate buffer (pH 7.4).

-

Prepare a 100 mM urea solution in deionized water.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer to achieve final concentrations ranging from 1 µM to 50 µM.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of the urease solution to each well.

-

Add 5 µL of the different concentrations of this compound to the respective wells. For the control well (100% activity), add 5 µL of the buffer/solvent used for the inhibitor.

-

Pre-incubate the plate at 30°C for 15 minutes.[2]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 55 µL of the urea solution to each well.

-

Incubate the plate at 30°C for 15 minutes.[2]

-

-

Ammonia Detection:

-

Stop the reaction and detect the produced ammonia by adding 45 µL of the phenol reagent followed by 70 µL of the alkali reagent to each well.

-

Incubate the plate at room temperature for 30 minutes for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 625 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - ((OD_testwell / OD_control) * 100)[2]

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Kinetic Analysis of Urease Inhibition

This protocol is designed to determine the mechanism of inhibition of this compound (e.g., competitive, non-competitive, uncompetitive, or mixed) through kinetic studies.

Materials and Reagents:

-

Same as in the IC50 determination protocol.

Procedure:

-

Assay Setup:

-

A series of experiments are conducted with varying concentrations of the substrate (urea) and a fixed concentration of the inhibitor (this compound).

-

Prepare different concentrations of urea solution (e.g., ranging from 10 mM to 100 mM).

-

Use two different fixed concentrations of this compound (e.g., a concentration close to the IC50 and another at half the IC50). A control experiment without the inhibitor is also performed.

-

-

Enzymatic Reaction and Data Acquisition:

-

Follow the same steps for the enzymatic reaction and ammonia detection as described in the IC50 determination protocol.

-

Measure the rate of reaction (initial velocity, V₀) at each substrate and inhibitor concentration.

-

-

Data Analysis:

-

Plot the data using a Lineweaver-Burk plot (1/V₀ versus 1/[S], where [S] is the substrate concentration).

-

The mechanism of inhibition can be determined by analyzing the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) in the presence of the inhibitor.

-

Competitive inhibition: Vmax remains unchanged, while Km increases.

-

Non-competitive inhibition: Vmax decreases, while Km remains unchanged.

-

Uncompetitive inhibition: Both Vmax and Km decrease.

-

Mixed inhibition: Both Vmax and Km are altered.

-

-

Visualizations

Urease Inhibition Experimental Workflow

Caption: Workflow for determining urease inhibitory activity.

Signaling Pathway of Urease Action and Inhibition

Caption: Urease action and competitive inhibition by this compound.

References

Application Notes and Protocols for Urease Inhibitors in In Vivo Animal Studies

A Note on "Urease-IN-14" : Extensive searches for a specific urease inhibitor designated "this compound" have not yielded any published data regarding its in vivo dosage, experimental protocols, or mechanism of action. The following application notes and protocols are therefore based on published research for other well-characterized urease inhibitors, such as Acetohydroxamic Acid (AHA), to provide researchers with representative methodologies and data for conducting in vivo animal studies with urease inhibitors.

Introduction

Urease is a key enzyme for various pathogens, most notably Helicobacter pylori, enabling their survival in the acidic environment of the stomach by catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This process neutralizes gastric acid, allowing the bacteria to colonize the gastric mucosa. Inhibition of urease is a promising therapeutic strategy to combat such infections. These application notes provide detailed protocols for the in vivo evaluation of urease inhibitors in animal models, focusing on dosage, administration, and assessment of efficacy.

Quantitative Data Summary

The following tables summarize dosage and toxicity data for the urease inhibitor Acetohydroxamic Acid (AHA) in various animal models. This information can serve as a starting point for designing in vivo studies with novel urease inhibitors.

Table 1: Acetohydroxamic Acid (AHA) Dosage in Animal Studies

| Animal Model | Dosage | Route of Administration | Frequency | Observed Effect | Reference |

| Mouse | 500 mg/kg | Subcutaneous | Daily for 60-100 days | No evidence of toxicity | [1] |

| Mouse | 1 g/kg | Subcutaneous | Daily | Cumulative toxicity, death at a mean of 21 days | [1] |

| Rat | 60 mg/kg | Oral | Repeated | No evidence of toxicity | [1] |

| Mongolian Gerbil | Reduced by a factor of 10 from standard dose | Oral (in floating microspheres) | Not specified | Effective clearance of H. pylori | [2] |

Table 2: Acute Toxicity of Acetohydroxamic Acid (AHA)

| Animal Model | LD50 | Route of Administration |

| Mouse | 5 g/kg | Oral |

| Mouse | 2.5 g/kg | Intraperitoneal |

| Rat | 4.8 g/kg | Oral |

Experimental Protocols

In Vivo Efficacy Study of a Urease Inhibitor in a Helicobacter pylori Mouse Model

This protocol describes a general procedure for evaluating the efficacy of a test urease inhibitor in reducing H. pylori colonization in a mouse model.

Materials:

-

Specific pathogen-free (SPF) C57BL/6 mice (6-8 weeks old)

-

Helicobacter pylori strain (e.g., Sydney strain 1, SS1)

-

Test urease inhibitor (e.g., Acetohydroxamic Acid)

-

Vehicle for inhibitor administration (e.g., sterile water, 0.5% carboxymethylcellulose)

-

Oral gavage needles (20-22 gauge, flexible tip)

-

Brain Heart Infusion (BHI) broth

-

H. pylori selective agar plates

-

Urease test reagents (e.g., Christensen's urea agar)

-

Microaerobic incubator or chamber (10% CO2, 5% O2, 85% N2)

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

H. pylori Culture: Culture the H. pylori strain in BHI broth under microaerobic conditions at 37°C for 48 hours.

-

Infection of Mice:

-

Fast mice for 4 hours before infection.

-

Inoculate mice orally with 10^8 colony-forming units (CFU) of H. pylori in 0.2 mL of BHI broth via oral gavage.

-

Repeat the inoculation for three consecutive days.

-

-

Treatment with Urease Inhibitor:

-

Four weeks post-infection, divide the mice into treatment and control groups.

-

Prepare the test urease inhibitor solution in the appropriate vehicle.

-

Administer the inhibitor solution to the treatment group via oral gavage once or twice daily for a specified period (e.g., 7 or 14 days). The dosage should be determined based on preliminary toxicity studies. For AHA, a starting point could be a fraction of the reported LD50.

-

Administer the vehicle alone to the control group using the same regimen.

-

-

Assessment of H. pylori Colonization:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the stomachs and homogenize them in BHI broth.

-

Plate serial dilutions of the stomach homogenates onto H. pylori selective agar plates.

-

Incubate the plates under microaerobic conditions at 37°C for 5-7 days.

-

Count the number of H. pylori colonies and express the bacterial load as CFU per gram of stomach tissue.

-

-

Urease Activity Assay (Optional):

-

A portion of the stomach homogenate can be used to assess urease activity using a rapid urease test or a quantitative colorimetric assay.

-

Protocol for Oral Gavage in Mice

Oral gavage is a common method for precise oral administration of compounds to rodents.

Materials:

-

Mouse restraint device (optional)

-

Appropriately sized oral gavage needle (20-24 gauge for adult mice)

-

Syringe

-

Test compound solution

Procedure:

-

Animal Restraint:

-

Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.

-

-

Gavage Needle Insertion:

-

With the mouse in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

-

Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus.

-

Crucially, do not force the needle. If resistance is met, withdraw and re-insert.

-

-

Compound Administration:

-

Once the needle is correctly positioned in the esophagus (a slight resistance will be felt as it passes the cardiac sphincter into the stomach), slowly administer the solution from the syringe.

-

The maximum recommended volume for a single gavage is 10 mL/kg body weight.

-

-

Needle Withdrawal and Monitoring:

-

Gently withdraw the needle in a single, smooth motion.

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

-

Signaling Pathways and Visualizations

Helicobacter pylori urease can induce a pro-inflammatory response in gastric epithelial cells through a signaling pathway involving the cell surface receptor CD74. The binding of the urease B subunit to CD74 triggers the activation of the NF-κB pathway, leading to the production of inflammatory cytokines like IL-8.[3][4][5]

References